5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 587842-39-5
VCID: VC21490799
InChI: InChI=1S/C24H22N2O/c1-16-12-13-19(17(2)14-16)24-26-22(20-10-6-7-11-23(20)27-24)15-21(25-26)18-8-4-3-5-9-18/h3-14,22,24H,15H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)C
Molecular Formula: C24H22N2O
Molecular Weight: 354.4g/mol

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 587842-39-5

Cat. No.: VC21490799

Molecular Formula: C24H22N2O

Molecular Weight: 354.4g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 587842-39-5

Specification

CAS No. 587842-39-5
Molecular Formula C24H22N2O
Molecular Weight 354.4g/mol
IUPAC Name 5-(2,4-dimethylphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C24H22N2O/c1-16-12-13-19(17(2)14-16)24-26-22(20-10-6-7-11-23(20)27-24)15-21(25-26)18-8-4-3-5-9-18/h3-14,22,24H,15H2,1-2H3
Standard InChI Key YCDBVRAZYLXNPQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)C
Canonical SMILES CC1=CC(=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)C

Introduction

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]13benzoxazine is a complex organic compound belonging to the class of pyrazolo[1,5-c] benzoxazines. These compounds are known for their diverse chemical properties and potential applications in medicinal chemistry and material science. The specific structure of this compound, featuring a dimethylphenyl group and a phenyl group attached to the pyrazolo[1,5-c] benzoxazine core, suggests unique pharmacological properties.

Synthesis

The synthesis of 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as dimethylphenyl and phenyl derivatives. Key steps include condensation reactions and cyclization to form the pyrazolo[1,5-c] benzoxazine core.

StepReaction TypeReagentsConditions
1CondensationAldehyde, hydrazineAcidic conditions
2CyclizationIntermediate, catalystHigh temperature

Potential Applications

This compound has potential applications in various scientific fields, including medicinal chemistry and material science. Its unique structure suggests it could be used as a scaffold for designing new drugs or materials with specific properties.

Potential Uses:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its pharmacological properties.

  • Material Science: In the development of new materials with enhanced optical or electrical properties.

Research Findings

Research on 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine is ongoing, with studies focusing on its synthesis, characterization, and potential biological activities. Detailed biological assays and molecular docking studies are necessary to elucidate its exact mechanisms of action.

Current Status:

  • Synthesis: Established multi-step synthesis protocols.

  • Characterization: Physical and chemical properties have been studied.

  • Biological Activity: Preliminary studies indicate potential pharmacological effects, but further research is needed.

Availability and Purchase

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]13benzoxazine is available for purchase from chemical suppliers like Sigma-Aldrich, where it is marketed as part of a collection of rare and unique chemicals for early discovery researchers .

Purchase Details:

  • Supplier: Sigma-Aldrich

  • Product Code: R895008

  • Quantity: 10 mg

  • Price: Approximately $30.70

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator